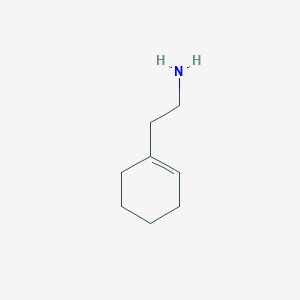

2-(1-Cyclohexenyl)ethylamine

Übersicht

Beschreibung

N6,N6-Dimethyladenosine is a modified nucleoside found in various RNA species. It is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine base. This compound plays a significant role in the regulation of RNA function and has been identified in both prokaryotic and eukaryotic organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Dimethyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N6,N6-Dimethyladenosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. These enzymes are often derived from microbial sources and are used under controlled conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N6,N6-Dimethyladenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid erleichtert werden.

Reduktion: Reduktionsreaktionen können Mittel wie Natriumborhydrid beinhalten.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, bei denen die Methylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, unter milden Bedingungen.

Reduktion: Natriumborhydrid, in einem wässrigen oder alkoholischen Medium.

Substitution: Nukleophile wie Amine oder Thiole, unter basischen Bedingungen.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N6-Methyladenosin ergeben, während Substitutionsreaktionen verschiedene substituierte Adenosinderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as an Intermediate:

2-(1-Cyclohexenyl)ethylamine is a crucial intermediate in the synthesis of morphinans, which are compounds known for their analgesic and antitussive properties. The synthesis of morphinans from this compound involves several steps that highlight its significance in pharmaceutical chemistry .

Synthesis Techniques:

Recent advancements have introduced a continuous flow synthesis method that allows for efficient production of this compound. This method features five integrated chemical transformations, yielding up to 56% efficiency with a throughput of 32 mmol/h .

| Synthesis Method | Yield (%) | Throughput (mmol/h) | Total Residence Time (min) |

|---|---|---|---|

| Continuous Flow Synthesis | 56 | 32 | 44.5 |

Biological Applications

RNA Modifications:

In biological research, this compound serves as a model compound for studying RNA modifications and their impact on gene expression regulation. Its structural properties make it suitable for investigating methylation processes and nucleoside modifications .

Potential Therapeutic Roles:

Research indicates that this compound may play a role in various diseases, including cancer and metabolic disorders, due to its involvement in biochemical pathways related to pain management and cough suppression .

Material Science

Thin Films and Crystals:

this compound has been utilized in the preparation of thin films and single crystals, particularly in the context of allylic hydroxylation reactions. This application is significant for developing new materials with tailored properties for electronic and optoelectronic devices .

Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques, including NMR and FT-IR spectroscopy. These analyses provide insights into its molecular structure and interactions with other compounds:

- NMR Spectroscopy: Both proton and carbon NMR data have been collected, aiding in understanding the molecular dynamics.

- FT-IR Spectroscopy: Used to investigate complexes formed with transition metals, enhancing knowledge about its reactivity .

Case Studies

Case Study 1: Synthesis Efficiency

A recent study demonstrated the effectiveness of continuous flow synthesis for producing this compound, emphasizing the reduction in reaction time and increase in yield compared to traditional batch methods. This advancement could lead to more sustainable practices in pharmaceutical manufacturing .

Case Study 2: Biological Impact

Another study examined the role of this compound in RNA modification processes, revealing its potential implications in gene regulation mechanisms that could be targeted for therapeutic interventions .

Wirkmechanismus

The mechanism of action of N6,N6-Dimethyladenosine involves its incorporation into RNA molecules, where it influences RNA stability, translation, and splicing. The methyl groups at the sixth position of adenine can affect the binding of RNA-binding proteins and the formation of secondary structures. This modification can regulate gene expression by altering the interaction between RNA and various cellular machinery .

Vergleich Mit ähnlichen Verbindungen

N6-Methyladenosine: A single methyl group at the sixth position.

1-Methyladenosine: A methyl group at the first position.

N6,2’-O-Dimethyladenosine: Methyl groups at the sixth position and the 2’-hydroxyl group of the ribose.

Uniqueness: N6,N6-Dimethyladenosine is unique due to the presence of two methyl groups at the sixth position, which provides distinct structural and functional properties compared to other methylated adenosines. This dual methylation can lead to different biological effects and regulatory mechanisms .

Biologische Aktivität

2-(1-Cyclohexenyl)ethylamine (CAS No. 3399-73-3) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of morphinans, which are widely used as analgesics and antitussive agents. This article explores the biological activities associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Synthesis and Properties

This compound can be synthesized through various methods, including the reduction of 2-phenylethylamine. A notable method involves using lithium in the presence of primary or secondary aliphatic amines, yielding the compound with a purity that can reach up to 69.8% . The compound's structure includes an allylic moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound is linked to its role in synthesizing morphinans. These compounds interact with various receptors in the central nervous system (CNS), particularly opioid receptors, leading to analgesic and antitussive effects. The allylic hydrogen in this compound facilitates interactions with enzymes involved in these pathways, enhancing its pharmacological efficacy .

Cellular Effects

Research indicates that this compound may influence several cellular processes indirectly through its derivatives. For instance, it has been employed as a substrate for reactions leading to the formation of morphinans, which are known to modulate pain pathways and cough reflexes . Additionally, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), suggesting a broader range of biological interactions .

Study on Nicotinic Receptors

A study investigated N-alkylated derivatives of dextromethorphan (which includes this compound as an intermediate) as non-competitive inhibitors of α3β4 nAChRs. The results indicated that these compounds exhibited significant inhibitory activity, with implications for treating nicotine addiction .

Morphinan Synthesis

An integrated continuous flow synthesis method was developed for producing this compound efficiently. This method highlighted the compound's role as a key intermediate in morphinan synthesis, achieving a yield of 56% within a short residence time .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicate potential irritative effects on the respiratory tract and skin upon prolonged exposure. It is essential to handle this compound with care to avoid adverse health effects such as respiratory irritation or skin sensitization .

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMXOOVKMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063011 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-73-3 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexenyl)ethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the allylic moiety in 2-(1-Cyclohexenyl)ethylamine for its interaction with DBM?

A: The allylic moiety in CyHEA plays a crucial role in both its substrate activity and its inhibitory effect on DBM. [] The presence of the allylic hydrogen allows for its abstraction by DBM, leading to the formation of the reactive allylic radical intermediate. This radical is responsible for both the formation of the hydroxylated product and the mechanism-based inactivation of the enzyme. [] Acyclic, non-conjugated olefinic analogues show significantly lower substrate activity and inhibitory potential, highlighting the importance of the cyclic structure and the conjugated double bond in CyHEA for its interaction with DBM. []

Q2: What spectroscopic data are available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. These include:

- NMR Spectroscopy: Both proton and carbon NMR data, including one-bond JCH coupling constants, have been reported. [, ] Nitrogen NMR data, including chemical shifts, have also been experimentally determined and calculated using density functional theory (DFT) methods. []

- FT-IR Spectroscopy: Experimental FT-IR data for CyHEA have been obtained and analyzed. [] Additionally, FT-IR spectroscopy has been used to investigate CyHEA complexes with transition metals like nickel and cobalt. [, , ]

Q3: Have there been any computational studies on this compound?

A: Yes, computational chemistry methods have been employed to study CyHEA. DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have successfully predicted NMR parameters like the nitrogen chemical shift and JCH coupling constants, demonstrating good agreement with experimental results. []

Q4: What are the potential applications of this compound?

A: this compound is recognized as a key intermediate in the synthesis of morphinans, a class of compounds with significant pharmacological activity, including analgesic and antitussive properties. [] Therefore, research on efficient synthesis of CyHEA, such as the reported five-step continuous flow synthesis, is crucial for developing new and improved routes to these valuable pharmaceuticals. []

Q5: Can you provide information on the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies specifically for CyHEA are limited in the provided research, the interaction with DBM provides some insights. [] The cyclic structure and conjugated double bond are essential for both substrate activity and mechanism-based inhibition. [] Modifications affecting these features are likely to significantly impact its interaction with DBM. Further research is needed to comprehensively understand the impact of structural changes on other biological activities of CyHEA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.